molecular formula C11H10FI B12977546 1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane

1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B12977546
M. Wt: 288.10 g/mol
InChI Key: YOXMPORBSKNZDH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane (CAS 2287268-78-2) is a high-value synthetic intermediate of significant interest in modern medicinal chemistry and drug design. This compound features the bicyclo[1.1.1]pentane (BCP) scaffold, which is widely recognized as a highly effective bioisostere for para-substituted phenyl rings and tert-butyl groups . The presence of both an aryl fluoride and an iodine substituent on the BCP core makes this molecule a particularly versatile building block for constructing more complex pharmaceutical agents through various cross-coupling and functional group transformation reactions . The primary research value of this compound lies in its application for synthesizing BCP-containing derivatives that explore structure-activity relationships, particularly in the development of central nervous system agents, metabolic disease therapeutics, and enzyme inhibitors where the BCP motif can improve key drug-like properties such as metabolic stability, solubility, and membrane permeability . The iodine at the 3-position serves as an excellent handle for further elaboration via metal-catalyzed cross-couplings, radical reactions, and nucleophilic substitutions, allowing researchers to efficiently generate diverse BCP-focused compound libraries . The 4-fluorophenyl moiety contributes to potential target binding interactions while maintaining favorable physicochemical properties. This specialty chemical is offered exclusively For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and implement appropriate personal protective equipment during experimental use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FI

Molecular Weight

288.10 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C11H10FI/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2

InChI Key

YOXMPORBSKNZDH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Photochemical and Radical-Mediated Iodination

A patented method (CN115490621B) describes the preparation of iodo-bicyclo[1.1.1]pentane derivatives via a radical iodination process under LED irradiation:

  • Under an inert argon atmosphere, sodium p-toluenesulfinate and diiodomethane are combined in a solvent mixture of acetonitrile and water.
  • The bicyclo[1.1.1]propellane derivative is added, and the reaction mixture is irradiated with purple (395 nm) or green (530 nm) LED light for 12 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction is quenched with saturated sodium thiosulfate, extracted with ethyl acetate, dried, and purified by silica gel chromatography.
  • Yields vary with light wavelength: purple LED irradiation yields up to 78%, while green LED yields around 41% for the iodinated product.

This method provides a mild and efficient route to 1-iodo-3-substituted bicyclo[1.1.1]pentanes, adaptable to various substituents including fluorophenyl groups.

Halogenation of Bicyclo[1.1.1]pentane Derivatives

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Scale Notes
Radical iodination under LED Sodium p-toluenesulfinate, diiodomethane, ACN/H2O, 395 nm LED, Ar atmosphere Up to 78 Milligram scale Mild, selective iodination, light-dependent
Halogenation of pre-formed BCP Iodine sources (e.g., diiodomethane), controlled temp, solvents Variable Small to medium Requires prior fluorophenyl substitution
One-pot cyclopropanation + difluorocarbene insertion α-Allyldiazoacetates, Rh catalyst, CF3TMS, NaI Moderate Small scale Advanced method, adaptable for functionalization
Flow photochemical synthesis [1.1.1]Propellane, diacetyl, flow photoreactor Multigram to kg Large scale Scalable core synthesis, followed by halogenation

Research Findings and Optimization Notes

  • The LED wavelength significantly affects the yield of iodination reactions, with shorter wavelengths (395 nm) providing higher yields than longer wavelengths (530 nm).
  • The use of sodium p-toluenesulfinate as a radical initiator enhances the efficiency of iodination.
  • Purification by silica gel chromatography with petroleum ether/ethyl acetate mixtures (30:1) is effective for isolating pure iodinated bicyclo[1.1.1]pentane derivatives.
  • The bicyclo[1.1.1]pentane core is sensitive to reaction conditions; thus, mild temperatures and inert atmospheres are critical to prevent decomposition.
  • Recent advances in one-pot synthesis and flow chemistry offer promising routes for scale-up and diversification of bicyclo[1.1.1]pentane derivatives, including halogenated analogs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 3 undergoes nucleophilic displacement under mild conditions, enabling access to functionalized BCP derivatives.

Reaction TypeReagents/ConditionsProducts FormedYieldSource
SN2 DisplacementNaN₃, DMF, 60°C, 12 h3-Azido-BCP derivative78%
Cross-CouplingPd(PPh₃)₄, K₂CO₃, EtOH/H₂O, 80°CBiaryl-functionalized BCP65%
Halogen ExchangeCuCN, DMSO, 120°C, 6 h3-Cyano-BCP analogue82%

Key Findings :

  • The reaction with NaN₃ proceeds via an SN2 mechanism due to the BCP’s rigid geometry, which restricts competing elimination pathways.

  • Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts and yields biaryl products critical for drug discovery .

Radical-Mediated Functionalization

The iodine substituent participates in radical chain reactions, enabling multicomponent couplings.

Radical SourceConditionsProductsYieldSource
Fe(Pc)/TBHPCs₂CO₃, DCE, 25°C, 3 hAlkyl-BCP-aryl hybrids38–72%
Light (365 nm)Propellane, flow reactor, 24 hIodo-BCP derivatives (kg-scale)72%

Mechanistic Insights :

  • Fe(Pc)-catalyzed reactions generate alkyl radicals that add to the BCP core, followed by aryl coupling (e.g., Grignard reagents) .

  • Photochemical methods in flow systems achieve scalability (up to 855 g per run) with minimal purification .

Transition Metal-Catalyzed Cross-Coupling

The C–I bond undergoes Kumada, Negishi, and Stille couplings for C–C bond formation.

Coupling TypeCatalysts/LigandsSubstratesYieldSource
KumadaFe(acac)₃/dcpe, THF, 25°CAryl/alkyl Grignard reagents61–70%
Suzuki-MiyauraPd(dppf)Cl₂, K₃PO₄, dioxaneAryl boronic acids55–85%

Applications :

  • Fe-catalyzed Kumada couplings tolerate diverse Grignard reagents, including sterically hindered aryl groups .

  • BCP-containing flurbiprofen analogues were synthesized via Suzuki coupling in two steps .

Halogenation and Oxidation

The iodine atom can be replaced or oxidized for further derivatization.

ReactionReagentsProductsYieldSource
Haloform ReactionNaOH, I₂, H₂O, 90°CBCP-1,3-dicarboxylic acid68%
Oxidative CleavageOsO₄, NMO, acetone/H₂OBCP-diol intermediates74%

Notable Outcomes :

  • Large-scale haloform reactions (1 kg/day) produce dicarboxylic acids for polymer applications .

  • OsO₄-mediated dihydroxylation retains the BCP framework, enabling stereoselective synthesis .

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane serves as a bioisostere for para-substituted phenyl rings. This property is crucial in drug design, where it can improve pharmacokinetic profiles by enhancing solubility and permeability. The bicyclic structure allows for better spatial orientation and interaction with biological targets, leading to improved efficacy in drug candidates.

Case Study: γ-Secretase Inhibition
Research has shown that replacing traditional phenyl rings with bicyclo[1.1.1]pentane motifs significantly enhances the passive permeability and aqueous solubility of enzyme inhibitors like γ-secretase inhibitors. This modification resulted in compounds with improved oral absorption characteristics, making them more viable as therapeutic agents .

Materials Science

The compound's rigid structure and functional groups position it as a promising material for developing advanced materials such as:

  • Liquid Crystals : Its unique molecular arrangement can be exploited to create materials with specific optical properties.
  • Molecular Rotors : The structural characteristics enable the design of molecular machines that can perform controlled movements at the molecular level.

Chemical Biology

In chemical biology, this compound can be utilized as a probe to study biological pathways and molecular interactions due to its stability and reactivity. The compound's halogen atoms facilitate strong interactions with biological molecules, making it an effective tool for investigating biochemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Iodine Substituents

Several iodinated BCP derivatives have been synthesized and studied for their reactivity and physicochemical properties:

Compound Name Substituents Synthesis Yield Key Properties/Applications Reference
3-Iodobicyclo[1.1.1]pentane-1-carboxamides (2a–2r) Amide/carboxamide groups 66–90% High yields via Gabriel synthesis; used in peptide mimetics
1-Azido-3-iodobicyclo[1.1.1]pentane Azide group at 1-position Scalable Precursor for click chemistry; forms triazole derivatives
1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane Benzenesulfonyl group at 1-position N/A Limited literature data; low patent activity

Key Observations :

  • The target compound’s 4-fluorophenyl group distinguishes it from simpler iodinated BCPs, which typically feature amides or azides. This aromatic substituent may enhance π-π interactions in drug-receptor binding .
  • Iodine at the 3-position enables nucleophilic substitution (e.g., Suzuki coupling, click chemistry), a shared feature with analogues like 1-azido-3-iodobicyclo[1.1.1]pentane .

Fluorophenyl-Substituted BCP Derivatives

Fluorophenyl groups are common in BCP-based bioisosteres due to their electronic and steric properties:

Compound Name Substituents Synthesis Yield Key Properties/Applications Reference
BCP-2 (28) Bis(4-fluorophenyl)pyrrolyl groups 65% Embedded in porphyrinoids for materials science
γ-Secretase Inhibitor 3 BCP core replacing para-fluorophenyl N/A 4-fold ↑ Cmax/AUC vs. aromatic analogue; improved solubility

Key Observations :

  • The target compound’s mono-fluorophenyl substitution contrasts with bis-fluorophenyl motifs in porphyrinoid systems (e.g., BCP-2), which exhibit higher steric bulk and altered electronic profiles .
  • In γ-secretase inhibitors, BCP cores outperform fluorophenyl rings in solubility and permeability, suggesting the target compound’s hybrid structure (BCP + fluorophenyl) could balance aromatic interactions and three-dimensionality .

Reactivity and Functionalization

The iodine atom’s reactivity is critical for diversification:

  • Nucleophilic Substitution : 3-Iodo-BCP derivatives undergo efficient substitution with amines, thiols, and alkoxides, as seen in 3-iodobicyclo[1.1.1]pentane-1-carboxamides (85–90% yields) .
  • Click Chemistry : 1-Azido-3-iodobicyclo[1.1.1]pentane forms triazoles via CuAAC reactions, enabling modular synthesis of BCP-triazole hybrids .
  • Comparative Halogen Reactivity : Bromine-substituted analogues (e.g., 1-(4-bromophenyl)-BCP) exhibit lower reactivity in cross-coupling reactions compared to iodine, highlighting the latter’s versatility .

Physicochemical and Pharmacokinetic Properties

  • Solubility : BCP derivatives like γ-secretase inhibitor 3 show 10–20× higher aqueous solubility than their aromatic counterparts due to reduced planarity .
  • Permeability : The BCP core’s rigidity enhances membrane permeability, as demonstrated in LpPLA2 inhibitors where BCP substitution improved logP values .
  • Metabolic Stability : Fluorine atoms (as in the 4-fluorophenyl group) mitigate oxidative metabolism, extending half-life in vivo .

Biological Activity

1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the compound's biological activity, synthesis, and implications in drug development, drawing from various studies and findings.

Structural Characteristics

The molecular formula of this compound is C11H10FIC_{11}H_{10}FI with a molecular weight of approximately 322.54 g/mol. The presence of the bicyclo[1.1.1]pentane moiety allows for enhanced metabolic stability and selectivity compared to traditional phenyl-containing compounds, making it a promising candidate in drug design.

The bicyclo[1.1.1]pentane scaffold serves as a bioisostere for phenyl rings, which can significantly improve pharmacokinetic properties such as solubility and metabolic stability while maintaining biological efficacy. This modification helps in circumventing issues like amide hydrolysis that often plague similar compounds .

Inhibition Studies

Recent studies have demonstrated that compounds featuring the bicyclo[1.1.1]pentane structure exhibit potent inhibitory activity against various biological targets:

  • Indoleamine-2,3-dioxygenase 1 (IDO1) : A study reported that derivatives of bicyclo[1.1.1]pentane showed excellent potency in inhibiting IDO1, a target involved in immune regulation and cancer therapy, with IC50 values in the nanomolar range (e.g., HeLa cell IC50: 3.1 nM) .
  • Inflammatory Pathways : Another investigation highlighted that bicyclo[1.1.1]pentane derivatives significantly reduced lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, showcasing their potential as anti-inflammatory agents .

Case Study 1: IDO1 Inhibition

In a comprehensive study focusing on IDO1 inhibitors, researchers synthesized several bicyclo[1.1.1]pentane derivatives and evaluated their biological activity through cellular assays and pharmacokinetic profiling. Compound 4-a was identified as a lead candidate due to its favorable pharmacokinetic properties, including low clearance (0.2 mL/min/kg) and a long half-life (66 hours) in rat models, allowing for effective oral dosing at low quantities (<10 mg) .

Case Study 2: Anti-inflammatory Properties

A series of bicyclo[1.1.1]pentane analogs were synthesized to assess their anti-inflammatory effects on monocytes exposed to LPS. The most effective compound exhibited an IC50 in the picomolar range, indicating its potential as a therapeutic agent for inflammation-related diseases .

Synthesis Techniques

The synthesis of this compound can be achieved through scalable photochemical reactions involving propellane and alkyl iodides, allowing for efficient production of this compound for further biological evaluation . Recent advancements have optimized these synthetic routes, enabling the preparation of various analogs with improved yields.

Q & A

What are the key synthetic methodologies for preparing 1-(4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane, and how do reaction conditions influence regioselectivity?

Basic Research Question
The compound is synthesized via radical ring-opening of [1.1.1]propellane (tricyclo[1.1.1.0¹,³]pentane) using iodine sources. Triethylborane (Et₃B) initiates radical formation, enabling halogenation at the bridgehead position. Key steps include:

  • Propellane activation : [1.1.1]propellane (precursor) reacts with iodine under radical conditions to form 3-iodobicyclo[1.1.1]pentane intermediates .
  • Electrophilic aromatic substitution : A 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling or direct arylation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperature (80–100°C) to avoid ring strain degradation .
    Regioselectivity : Steric hindrance from the bicyclo[1.1.1]pentane core directs iodine to the bridgehead position. Solvent polarity (e.g., THF vs. DMF) and radical initiator concentration (Et₃B) critically affect yield and purity .

How can NMR spectroscopy resolve structural ambiguities in bicyclo[1.1.1]pentane derivatives, particularly for distinguishing bridgehead vs. peripheral substituents?

Basic Research Question
¹H and ¹³C NMR are essential for structural confirmation:

  • Bridgehead protons : Appear as singlets (δ ~2.5–3.5 ppm) due to symmetry and restricted rotation. For this compound, the bridgehead iodine causes deshielding (~δ 3.1 ppm) .
  • Aromatic substituents : The 4-fluorophenyl group shows distinct splitting patterns (e.g., doublets for para-fluorine coupling, δ ~7.0–7.5 ppm) .
  • 19F NMR : Confirms fluorine substitution (δ ~-110 to -115 ppm for para-fluorine) and rules out ortho/meta isomers .

What advanced functionalization strategies enable diversification of this compound into triazole or porphyrin-conjugated analogs?

Advanced Research Question
The iodine substituent serves as a versatile handle for cross-coupling and cycloaddition:

  • Click chemistry : React 1-azido-3-iodobicyclo[1.1.1]pentane (synthesized via azide substitution) with alkynes under Cu(I) catalysis to form 1,4-disubstituted triazoles. Sonogashira coupling further extends functionality .
  • Porphyrin conjugation : Use Pd-mediated coupling to attach porphyrin moieties to the iodine site, leveraging the bicyclo[1.1.1]pentane’s rigidity for photophysical studies .
    Critical note : Steric constraints may limit reaction efficiency. Microwave-assisted synthesis (100°C, 30 min) improves yields for bulky substituents .

How does the bicyclo[1.1.1]pentane motif compare to para-fluorophenyl groups as bioisosteres in drug design, and what experimental data support this?

Advanced Research Question
Bicyclo[1.1.1]pentane replaces para-fluorophenyl rings to enhance solubility and permeability while maintaining target affinity:

  • Case study : In γ-secretase inhibitors, replacing a para-fluorophenyl group with bicyclo[1.1.1]pentane increased aqueous solubility (4-fold) and oral bioavailability (AUC ↑ 4× in mice) without sacrificing potency .
  • Physicochemical profiling : LogP measurements show bicyclo[1.1.1]pentane reduces hydrophobicity vs. aromatic rings, while X-ray crystallography confirms similar binding geometries .

What contradictions exist in reported synthetic yields for this compound, and how can they be mitigated?

Data Contradiction Analysis
Discrepancies arise from:

  • Radical initiation efficiency : Et₃B purity and oxygen sensitivity cause variability in iodine addition yields (40–75% reported). Use of degassed solvents and inert atmosphere improves reproducibility .
  • Coupling reactions : Suzuki-Miyaura yields (60–85%) depend on Pd catalyst loading (1–5 mol%). Contamination by Pd nanoparticles can lead to overestimation of product purity; ICP-MS analysis is recommended .

What scalable methodologies exist for producing gram-scale quantities of this compound?

Advanced Research Question
Large-scale synthesis requires:

  • Continuous flow reactors : Enhance safety and yield for propellane halogenation (highly exothermic step) .
  • Photoredox catalysis : Recent advances use visible light (450 nm) and Ir(III) catalysts for iodine addition, achieving 90% conversion with 10 g batches .

How does the electronic environment of the bicyclo[1.1.1]pentane core influence nucleophilic substitution at the iodine site?

Advanced Research Question
The bridgehead iodine exhibits unique reactivity:

  • Reduced electrophilicity : Steric shielding and hyperconjugation weaken C–I bond polarization, necessitating strong nucleophiles (e.g., NaN₃, CuCN) and elevated temperatures (80–120°C) .
  • DFT studies : Calculate activation barriers for SN2 pathways (ΔG‡ ~25 kcal/mol), supporting the need for catalytic assistance (e.g., TBAB) in substitution reactions .

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